molecular formula C12H9ClF2N2O2 B2373448 2-Chloro-6-[3-(difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid CAS No. 2248407-73-8

2-Chloro-6-[3-(difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid

Cat. No.: B2373448
CAS No.: 2248407-73-8
M. Wt: 286.66
InChI Key: UAHLPMCPPUKEQL-UHFFFAOYSA-N
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Description

2-Chloro-6-[3-(difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid is a chemical compound with the molecular formula C12H9ClF2N2O2 It is characterized by the presence of a chloro group, a difluoromethyl group, and a methylpyrazolyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[3-(difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Chlorination: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with Benzoic Acid: The final step involves coupling the synthesized pyrazole derivative with benzoic acid under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[3-(difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring or the benzoic acid moiety.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, amines, or thiols in the presence of a base (e.g., sodium hydroxide) can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-6-[3-(difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-6-[3-(difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the chloro and pyrazole groups can contribute to its overall biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(difluoromethyl)benzoic acid
  • 3-(Difluoromethyl)-5-methylpyrazole
  • 2-Chloro-6-(methylpyrazol-1-yl)benzoic acid

Uniqueness

2-Chloro-6-[3-(difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the difluoromethyl and chloro groups, along with the pyrazole ring, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-6-[3-(difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF2N2O2/c1-6-5-8(11(14)15)16-17(6)9-4-2-3-7(13)10(9)12(18)19/h2-5,11H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHLPMCPPUKEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C(=CC=C2)Cl)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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